molecular formula C12H10FNO5S2 B2384086 1-(Benzenesulfonamido)-3-fluorosulfonyloxybenzene CAS No. 2411276-45-2

1-(Benzenesulfonamido)-3-fluorosulfonyloxybenzene

Cat. No.: B2384086
CAS No.: 2411276-45-2
M. Wt: 331.33
InChI Key: GMRZUIZPJRCRSK-UHFFFAOYSA-N
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Description

1-(Benzenesulfonamido)-3-fluorosulfonyloxybenzene is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

The synthesis of 1-(Benzenesulfonamido)-3-fluorosulfonyloxybenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Sulfonation: Aniline undergoes sulfonation to form benzenesulfonamide.

    Fluorination: The benzenesulfonamide is then reacted with a fluorinating agent to introduce the fluorosulfonyloxy group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(Benzenesulfonamido)-3-fluorosulfonyloxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamido and fluorosulfonyloxy groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The fluorosulfonyloxy group can be hydrolyzed to form corresponding hydroxyl derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzenesulfonamido)-3-fluorosulfonyloxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonamido)-3-fluorosulfonyloxybenzene involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes such as carbonic anhydrase IX by binding to its active site, thereby interfering with the enzyme’s function . This inhibition can lead to the disruption of cellular processes in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

1-(Benzenesulfonamido)-3-fluorosulfonyloxybenzene can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other sulfonamides.

Properties

IUPAC Name

1-(benzenesulfonamido)-3-fluorosulfonyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO5S2/c13-21(17,18)19-11-6-4-5-10(9-11)14-20(15,16)12-7-2-1-3-8-12/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRZUIZPJRCRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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